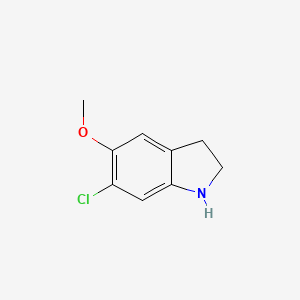

6-Chloro-5-methoxy-2,3-dihydro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-5-methoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, with its unique structural features, has garnered interest in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . For this compound, the starting materials would include a chlorinated and methoxylated phenylhydrazine derivative and a suitable ketone or aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-5-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-2,3-dione derivatives.

Reduction: Reduction reactions can convert it into fully saturated indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed:

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated indole derivatives.

Applications De Recherche Scientifique

Biological Activities

6-Chloro-5-methoxy-2,3-dihydro-1H-indole exhibits several promising biological activities:

1. Antioxidant Properties

Research indicates that this compound may possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in neuroprotective applications where oxidative damage is a concern .

2. Neuroprotective Effects

Studies have shown that derivatives of 2,3-dihydroindoles, including this compound, can provide neuroprotection in various models of neurodegenerative diseases. The mechanism is believed to involve the modulation of neuroinflammatory pathways and reduction of neuronal apoptosis .

3. Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer properties against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as a therapeutic agent in oncology .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The compound was particularly effective against breast cancer cells, where it reduced viability by over 50% at concentrations below 10 µM .

Mécanisme D'action

The mechanism of action of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application, such as antiviral or anticancer activity . Detailed studies often involve molecular docking and biochemical assays to elucidate these interactions .

Comparaison Avec Des Composés Similaires

- 5-Chloro-2-methoxyindole

- 6-Chloro-2,3-dihydro-1H-indole

- 5-Methoxy-2,3-dihydro-1H-indole

Comparison: 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological profiles and synthetic utility .

Activité Biologique

6-Chloro-5-methoxy-2,3-dihydro-1H-indole is a notable compound within the indole family, recognized for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a chloro and methoxy substituent on the indole ring, which significantly influences its chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to the formation of several derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is predominantly attributed to its interactions with various biological macromolecules. This compound has been shown to affect multiple biochemical pathways:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and host cell pathways .

- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through mechanisms such as caspase activation and reactive oxygen species (ROS) generation .

- Antimicrobial Effects : The compound has shown promising results in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Biological Activity Overview

Antiviral Activity

In a study assessing the antiviral efficacy of indole derivatives, this compound was evaluated for its ability to inhibit viral replication. The compound demonstrated IC50 values comparable to established antiviral agents, indicating its potential as a therapeutic candidate.

Anticancer Research

Another significant study explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through ROS formation and caspase activation pathways. The results highlighted its potential as part of a new class of anticancer drugs targeting multiple signaling pathways involved in tumorigenesis .

Antimicrobial Studies

Research on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The well diffusion method confirmed its effectiveness compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

The unique structural attributes of this compound differentiate it from other indole derivatives such as 5-Chloro-2-methoxyindole and 6-Chloro-2,3-dihydro-1H-indole. These differences can lead to distinct pharmacological profiles:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chloro and methoxy substituents | Antiviral, anticancer, antimicrobial |

| 5-Chloro-2-methoxyindole | Lacks dihydro structure | Limited antimicrobial activity |

| 6-Chloro-2,3-dihydro-1H-indole | Similar structure but different substituents | Potentially lower anticancer efficacy |

Propriétés

IUPAC Name |

6-chloro-5-methoxy-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWORRFFTDLTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.